2-[2-(1-naphthyl)vinyl]-8-quinolinol
CAS No.:
Cat. No.: VC10589757
Molecular Formula: C21H15NO
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(1-naphthyl)vinyl]-8-quinolinol -](/images/structure/VC10589757.png)
Specification
Molecular Formula | C21H15NO |
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Molecular Weight | 297.3 g/mol |
IUPAC Name | 2-[(E)-2-naphthalen-1-ylethenyl]quinolin-8-ol |
Standard InChI | InChI=1S/C21H15NO/c23-20-10-4-8-17-12-14-18(22-21(17)20)13-11-16-7-3-6-15-5-1-2-9-19(15)16/h1-14,23H/b13-11+ |
Standard InChI Key | MSXVYODTAOLCGW-ACCUITESSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2/C=C/C3=NC4=C(C=CC=C4O)C=C3 |
SMILES | C1=CC=C2C(=C1)C=CC=C2C=CC3=NC4=C(C=CC=C4O)C=C3 |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C=CC3=NC4=C(C=CC=C4O)C=C3 |
Introduction
Chemical Structure and Molecular Geometry
Core Framework and Substituent Effects
2-[2-(1-naphthyl)vinyl]-8-quinolinol features a quinoline backbone with a hydroxyl group at the C8 position and a 1-naphthylvinyl substituent at C2 (Figure 1). The vinyl bridge introduces rigidity and planar conjugation, while the naphthyl group contributes steric bulk and enhanced π-π stacking potential compared to simpler styryl analogs .
In analogous 2-styryl-8-hydroxyquinolines (SA series), substituents on the styryl ring significantly influence molecular geometry. For example, electron-withdrawing groups (EWGs) like −Br reduce dihedral angles between aromatic rings (e.g., 5.75° in S3A vs. 59.3° in S1A with −SCH3), enhancing planarity . The naphthyl group, being a larger EWG, may further planarize the structure, potentially increasing intermolecular interactions such as π-π stacking or hydrogen bonding.
Table 1: Dihedral Angles in Selected 2-Styryl-8-hydroxyquinolines
Compound | Styryl Substituent | Dihedral Angle (°) |
---|---|---|
S1A | −SCH3 | 59.3 |
S2A | −OCH3 | 38.7 |
S3A | −Br | 5.75 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-[2-(1-naphthyl)vinyl]-8-quinolinol likely follows established protocols for styrylquinolines (Figure 2):
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Condensation: Reacting 2-methyl-8-hydroxyquinoline with 1-naphthaldehyde in acetic anhydride under reflux (120–140°C, 40–96 hours) .
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Acetylation/Deacetylation: Intermediate acetylated products are hydrolyzed using K2CO3/MeOH, followed by HCl neutralization to yield the final compound .
This method mirrors the synthesis of SA-series compounds, where substituents on the aldehyde determine the styryl group’s structure .
Table 2: Representative Reaction Conditions for Styrylquinolines
Step | Reagents/Conditions | Yield Range |
---|---|---|
Condensation | Acetic anhydride, 130°C, 24h, N2 atmosphere | 86–92% |
Hydrolysis | K2CO3/MeOH, rt, 2h | 85–90% |
Physicochemical Properties
Solubility and Stability
8-Hydroxyquinoline derivatives generally exhibit limited aqueous solubility due to aromatic stacking but show improved solubility in polar aprotic solvents (e.g., DMSO, DMF) . The naphthyl group may further reduce solubility compared to phenyl analogs but enhance thermal stability via extended conjugation.
Supramolecular Interactions
Crystallographic analyses of SA-series compounds reveal that EWGs like −Br promote planar geometries, facilitating π-π stacking and hydrogen-bonded networks . For 2-[2-(1-naphthyl)vinyl]-8-quinolinol, the naphthyl group’s larger surface area could strengthen these interactions, potentially leading to unique crystal packing motifs or gelation properties.
Biological Activity
Table 3: Cytotoxicity of Selected 8-Hydroxyquinoline Derivatives
Compound | Substituent (Quinoline/Styryl) | IC50 (μM) |
---|---|---|
S3A | −OH/−Br | 2.52 |
S3B | −NO2/−Br | 2.897 |
Antioxidant Activity
Chinese patent CN101186605A highlights 2-vinyl-8-hydroxyquinolines as superior antioxidants to glutathione (GSH) . The naphthyl group’s radical-stabilizing resonance effects could augment this property, making 2-[2-(1-naphthyl)vinyl]-8-quinolinol a candidate for oxidative stress mitigation.
Applications and Future Directions
Therapeutic Applications
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Anticancer Agents: Potential use in targeted therapies leveraging metal chelation and DNA interaction.
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Antioxidants: Development as neuroprotective or anti-aging compounds .
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Stem Cell Proliferation: Analogous compounds promote bone marrow mesenchymal stem cell growth, suggesting regenerative medicine applications .
Material Science
Enhanced π-conjugation and supramolecular assembly could enable applications in organic electronics or sensors.
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